11alpha-Hydroxyprogesterone 11-glucosiduronic acid

Übersicht

Beschreibung

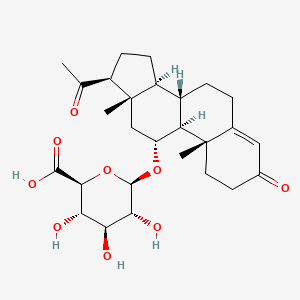

11alpha-hydroxyprogesterone 11-glucosiduronic acid is a steroid glucosiduronic acid comprising 11alpha-hydroxyprogesterone having a beta-Dglucosiduronic acid residue attached to the 11-hydroxy group via a glycosidic linkage. It derives from an 11alpha-hydroxyprogesterone.

Wirkmechanismus

Target of Action

The primary target of 11alpha-Hydroxyprogesterone 11-glucosiduronic acid is 11β-hydroxysteroid dehydrogenase (11β-HSD) . This enzyme plays a crucial role in the conversion of active glucocorticoids to their inactive forms, thereby regulating the local availability of active glucocorticoids .

Mode of Action

This compound acts as a potent competitive inhibitor of both isoforms (1 and 2) of 11β-HSD . By inhibiting 11β-HSD, it prevents the conversion of active glucocorticoids to their inactive forms, thereby increasing the local availability of active glucocorticoids .

Biochemical Pathways

The inhibition of 11β-HSD by this compound affects the glucocorticoid pathway . This leads to an increase in the local concentration of active glucocorticoids, which can bind to glucocorticoid receptors and exert their effects .

Result of Action

The increased availability of active glucocorticoids due to the action of this compound can lead to enhanced glucocorticoid effects . These effects include anti-inflammatory and immunosuppressive actions, as well as effects on metabolism and cardiovascular function .

Biochemische Analyse

Biochemical Properties

11alpha-Hydroxyprogesterone 11-glucosiduronic acid plays a significant role in various biochemical reactions. It interacts with enzymes such as 11beta-hydroxysteroid dehydrogenase, which is involved in the metabolism of corticosteroids . This interaction prevents the inactivation of endogenous corticosteroids, thereby influencing mineralocorticoid activity and blood pressure regulation . Additionally, this compound exhibits anti-inflammatory, anti-tumor, and anti-oxidative effects .

Cellular Effects

This compound affects various cell types and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of 11beta-hydroxysteroid dehydrogenase, leading to changes in corticosteroid levels and subsequent effects on cell function . The compound’s anti-inflammatory properties also contribute to its impact on cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with enzymes such as 11beta-hydroxysteroid dehydrogenase . This binding inhibits the enzyme’s activity, preventing the conversion of active corticosteroids to their inactive forms . Additionally, the compound’s glycosidic linkage to glucosiduronic acid enhances its solubility and bioavailability, facilitating its interactions with target biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH . Long-term studies have shown that it can maintain its activity over extended periods, although its efficacy may decrease due to gradual degradation . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and anti-tumor activities . At higher doses, it may cause adverse effects such as toxicity and disruption of normal cellular functions . Understanding these dosage effects is essential for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in the metabolic pathways of steroids . It interacts with enzymes such as 11beta-hydroxysteroid dehydrogenase, influencing the metabolism of corticosteroids . This interaction affects metabolic flux and metabolite levels, contributing to the compound’s overall physiological effects . Additionally, the glycosidic linkage to glucosiduronic acid facilitates its excretion and reduces its potential for accumulation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its bioavailability and efficacy . The glycosidic linkage to glucosiduronic acid enhances its solubility, facilitating its transport and distribution within the body .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its activity . Targeting signals and post-translational modifications direct the compound to organelles such as the endoplasmic reticulum and mitochondria . This subcellular localization is essential for its function, as it allows the compound to interact with specific enzymes and biomolecules involved in corticosteroid metabolism .

Biologische Aktivität

11alpha-Hydroxyprogesterone 11-glucosiduronic acid (11α-OHP-GA) is a steroid glucosiduronic acid formed by the conjugation of 11alpha-hydroxyprogesterone (11α-OHP) with a β-D-glucosiduronic acid residue. This compound is of significant interest due to its potential biological activities, particularly in the context of hormonal regulation and metabolic processes. Understanding its biological activity involves examining its mechanisms of action, pharmacokinetics, and physiological effects.

Chemical Structure

The chemical structure of 11α-OHP-GA can be represented as follows:

This structure indicates the presence of a steroid backbone typical of progesterone derivatives, modified by glucuronidation, which enhances its solubility and alters its biological activity.

The primary mechanism of action for 11α-OHP-GA is thought to involve modulation of steroid hormone receptors. Specifically, it may have effects on:

- Mineralocorticoid Receptors : Similar to its parent compound, 11α-OHP has been shown to interact with mineralocorticoid receptors, potentially influencing sodium retention and blood pressure regulation .

- Glucuronidation Pathway : The glucuronidation process increases the water solubility of 11α-OHP, facilitating its excretion and potentially affecting its bioavailability and activity in biological systems .

Hypertension and Renal Function

Research indicates that both 11alpha- and 11beta-hydroxyprogesterone can elevate blood pressure through their action on mineralocorticoid receptors. In studies involving rat models, infusion of these compounds resulted in significant increases in blood pressure within days, suggesting a hypertensinogenic effect . This effect is mediated through renal sodium retention and possibly through direct actions on vascular smooth muscle.

Case Studies

Pharmacokinetics

The pharmacokinetic profile of 11α-OHP-GA is influenced by its glucuronidation. The conjugation process typically results in:

- Increased Solubility : Enhancing renal excretion rates.

- Altered Half-Life : The conjugated form may exhibit different half-lives compared to unconjugated steroids due to differences in receptor binding and metabolic pathways.

Comparative Analysis

The following table summarizes key characteristics and findings related to 11α-OHP-GA and its parent compound:

| Characteristic | 11α-Hydroxyprogesterone | 11α-Hydroxyprogesterone 11-Glucosiduronic Acid |

|---|---|---|

| Molecular Formula | C21H30O3 | C21H30O6 |

| Mechanism | Mineralocorticoid activity | Enhanced solubility via glucuronidation |

| Primary Biological Effect | Hypertension | Potential modulation of blood pressure |

| Pharmacokinetics | Variable half-life | Increased renal excretion |

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1. Hormonal Regulation and Therapeutic Uses

The compound is primarily studied for its role in modulating hormonal activity. It has been shown to exhibit progestational effects, making it a candidate for therapeutic applications in conditions related to hormonal imbalance, such as:

- Contraception : The progestational properties may be harnessed for developing contraceptive agents.

- Menstrual Cycle Regulation : It can be beneficial in managing irregular menstrual cycles and conditions like endometriosis.

- Hormone Replacement Therapy : As a component in hormone replacement therapy, it may help alleviate symptoms associated with menopause.

Case Study Example : In a study involving female marmosets, injections of GnRH antagonists conjugated with hydroxylated progesterones demonstrated prolonged suppression of plasma testosterone levels, indicating potential use in managing hormone-dependent diseases .

Endocrinological Research

2.1. Inhibition of 11 Beta-Hydroxysteroid Dehydrogenase

Research indicates that 11alpha-hydroxyprogesterone derivatives can inhibit the enzyme 11 beta-hydroxysteroid dehydrogenase, which plays a crucial role in the metabolism of glucocorticoids. This inhibition can lead to increased mineralocorticoid activity, impacting blood pressure regulation.

- Hypertension Studies : Infusion studies in rats showed that both 11alpha- and 11beta-hydroxyprogesterone induced significant elevations in blood pressure, suggesting their potential role in hypertensive states .

| Compound | Effect on Blood Pressure | Mechanism |

|---|---|---|

| 11alpha-Hydroxyprogesterone | Significant elevation | Inhibition of 11 beta-hydroxysteroid dehydrogenase |

| 11beta-Hydroxyprogesterone | Significant elevation | Inhibition of 11 beta-hydroxysteroid dehydrogenase |

Cancer Research Applications

The compound's progestational activity has also been explored in cancer research:

- Hormone-Dependent Cancers : It may slow the growth of hormone-dependent cancers such as breast and endometrial cancers by antagonizing estrogenic activity.

- Growth Inhibition Studies : Experimental evidence suggests that metabolites derived from progesterone analogs can inhibit growth in estrogen-insensitive breast cancer cells .

Glucuronidation Studies

Recent studies have focused on the glucuronidation process of steroidal compounds, including 11alpha-hydroxyprogesterone derivatives. This biotransformation is essential for drug metabolism and clearance:

- Metabolic Pathways : Understanding the glucuronidation pathways can aid in predicting the pharmacokinetics of these compounds, which is critical for their therapeutic application.

Summary and Future Directions

The applications of 11alpha-hydroxyprogesterone 11-glucosiduronic acid span various fields, including pharmacology, endocrinology, and oncology. Ongoing research is necessary to fully elucidate its mechanisms and optimize its therapeutic potential.

Future investigations might focus on:

- Clinical Trials : Conducting well-designed clinical trials to assess efficacy and safety.

- Combination Therapies : Exploring the use of this compound in combination with other hormonal agents to enhance therapeutic outcomes.

- Metabolic Studies : Further understanding its metabolic pathways to improve dosing strategies and minimize side effects.

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(8S,9S,10R,11R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38O9/c1-12(28)16-6-7-17-15-5-4-13-10-14(29)8-9-26(13,2)19(15)18(11-27(16,17)3)35-25-22(32)20(30)21(31)23(36-25)24(33)34/h10,15-23,25,30-32H,4-9,11H2,1-3H3,(H,33,34)/t15-,16+,17-,18+,19+,20-,21-,22+,23-,25+,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVTMNZAPPOMZST-RKCIHFDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC5C(C(C(C(O5)C(=O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693627 | |

| Record name | (11alpha)-3,20-Dioxopregn-4-en-11-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77710-64-6 | |

| Record name | (11α)-3,20-Dioxopregn-4-en-11-yl β-D-glucopyranosiduronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77710-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (11alpha)-3,20-Dioxopregn-4-en-11-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.